molecular formula C16H17N3OS B253918 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

货号 B253918
分子量: 299.4 g/mol
InChI 键: PGBIDGBOMNRAIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for the Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) signaling. The inhibition of BTK by TAK-659 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia.

作用机制

6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a selective inhibitor of BTK, which is a key enzyme involved in the signaling pathways of BCR and FcR signaling. BTK plays a critical role in B-cell development, activation, and proliferation. The inhibition of BTK by 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to suppress BCR and FcR signaling, resulting in the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been found to have potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. In preclinical studies, 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to inhibit BTK activity in human B cells, resulting in the suppression of BCR and FcR signaling. This inhibition has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.

实验室实验的优点和局限性

The advantages of using 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments include its high affinity for BTK, its selectivity for BTK over other kinases, and its potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. The limitations of using 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments include its potential toxicity, its limited solubility in water, and its potential interactions with other compounds.

未来方向

For research on 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile include the investigation of its potential therapeutic applications in other autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. Additionally, further studies are needed to determine the optimal dosage and administration of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, as well as its potential side effects and interactions with other compounds. Finally, the development of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile analogs with improved solubility and selectivity for BTK may also be an area of future research.

合成方法

The synthesis of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves the reaction of 6-chloro-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixture of tetrahydrofuran and water under reflux conditions. The resulting product is then purified by column chromatography to obtain the final product.

科学研究应用

6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. In preclinical studies, 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been found to inhibit BTK activity in human B cells, resulting in the suppression of BCR and FcR signaling. This inhibition has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.

属性

产品名称

6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

分子式

C16H17N3OS

分子量

299.4 g/mol

IUPAC 名称

6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C16H17N3OS/c1-16(2,3)11-7-5-10(6-8-11)13-12(9-17)14(20)19-15(18-13)21-4/h5-8H,1-4H3,(H,18,19,20)

InChI 键

PGBIDGBOMNRAIF-UHFFFAOYSA-N

手性 SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N

规范 SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。